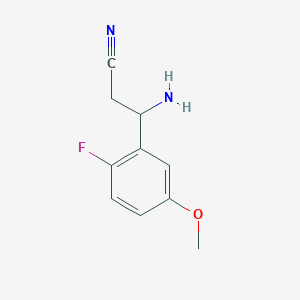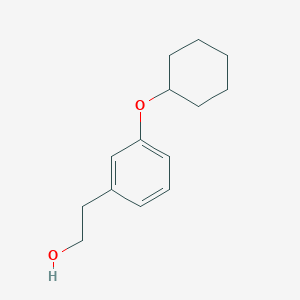
2-(3-(Cyclohexyloxy)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Cyclohexyloxy)phenyl)ethanol is an organic compound characterized by the presence of a cyclohexyloxy group attached to a phenyl ring, which is further connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Cyclohexyloxy)phenyl)ethanol can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkoxide reacts with an alkyl halide to form an ether. In this case, the reaction between 3-bromophenol and cyclohexanol in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as copper or zinc-promoted catalysts can be employed to improve the selectivity and conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Cyclohexyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of 2-(3-(Cyclohexyloxy)phenyl)acetaldehyde or 2-(3-(Cyclohexyloxy)phenyl)acetone.
Reduction: Formation of 2-(3-(Cyclohexyloxy)phenyl)ethane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-(3-(Cyclohexyloxy)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-(3-(Cyclohexyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the cyclohexyloxy group can modulate the compound’s lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Phenylcyclohexyloxy)ethanol
- 2-(4-Cyclohexyloxyphenyl)ethanol
- 2-(3-(Cyclohexyloxy)phenyl)propanol
Uniqueness
2-(3-(Cyclohexyloxy)phenyl)ethanol is unique due to the specific positioning of the cyclohexyloxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-(3-cyclohexyloxyphenyl)ethanol |
InChI |
InChI=1S/C14H20O2/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h4-5,8,11,13,15H,1-3,6-7,9-10H2 |
Clé InChI |
MWJRGIDMLOGPQP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=CC=CC(=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


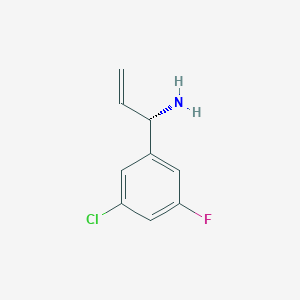

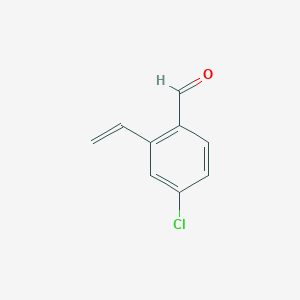





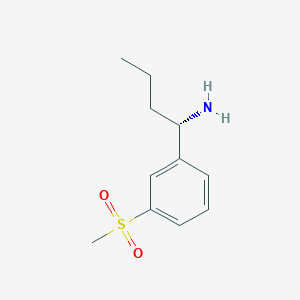
![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)
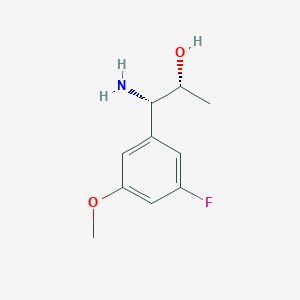
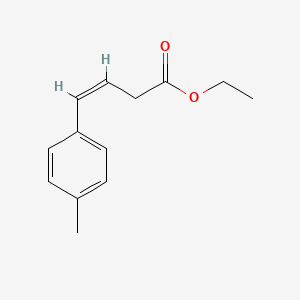
![3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)
